![molecular formula C21H15F3N2O2 B2697549 3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide CAS No. 866018-33-9](/img/structure/B2697549.png)
3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide
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Overview
Description
The compound “3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, a benzofuran ring, and a trifluoromethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The trifluoromethyl group is a functional group with the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by Idrees et al. (2020) discusses the synthesis of derivatives with structures related to your compound. These derivatives showed in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli.
Molecular Functionalization Studies : A study by Yıldırım et al. (2005) focuses on the functionalization reactions of related pyrazole carboxylic acid derivatives, showcasing the compound's potential in chemical synthesis and drug development.
Inhibition of CARM1 : Research by Allan et al. (2009) explored compounds similar to yours for their inhibitory effects on co-activator associated arginine methyltransferase 1 (CARM1), a target for cancer treatment.
Cholinesterase Inhibition for Neurodegenerative Disorders : A study by Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide derivatives, which showed potent butyrylcholinesterase inhibitory effects. This is relevant for the treatment of neurodegenerative diseases.
Applications in Solid-State Fluorescence : Han et al. (2013) investigated an aryl-substituted pyrrole derivative for its thermoresponsive fluorescence properties in the solid state, which could be used in temperature monitoring devices (Han et al., 2013).
Antimicrobial Screening of Related Compounds : Another study by Idrees et al. (2019) synthesized and screened similar compounds for their antimicrobial activity, indicating the potential of these derivatives in combating bacterial infections.
Antitumor Activity : El-Zahar et al. (2011) synthesized benzofuran-pyrazole pyrimidine derivatives with potential antitumor activity, suggesting the therapeutic relevance of similar structures (El-Zahar et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) .
Mode of Action
Compounds that target fgfrs typically inhibit the receptor’s activity, preventing the activation of downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors generally affect pathways such as ras–mek–erk, plcγ, and pi3k–akt, which regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Fgfr inhibitors generally inhibit cell proliferation and induce apoptosis .
properties
IUPAC Name |
3-pyrrol-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2/c22-21(23,24)15-7-5-6-14(12-15)13-25-20(27)19-18(26-10-3-4-11-26)16-8-1-2-9-17(16)28-19/h1-12H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEISRGSIKHEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide |
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